molecular formula C18H15N3O2 B11128705 N-(1H-indol-6-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

N-(1H-indol-6-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide

Cat. No.: B11128705
M. Wt: 305.3 g/mol
InChI Key: CCJMUBLWTYELQM-UHFFFAOYSA-N
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Description

N-(1H-indol-6-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a complex organic compound that features both indole and isoindole moieties. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-6-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Formation of the Isoindole Moiety: The isoindole structure can be synthesized through cyclization reactions involving phthalic anhydride and amines.

    Coupling Reaction: The final step involves coupling the indole and isoindole moieties through an acetamide linkage, often using reagents like acetic anhydride and catalysts under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-6-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at reactive sites on the indole or isoindole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1H-indol-6-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide would depend on its specific interactions with molecular targets. These could include:

    Binding to Receptors: Interaction with specific receptors in biological systems.

    Enzyme Inhibition: Inhibition of enzymes involved in critical biochemical pathways.

    Signal Transduction: Modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A well-known plant hormone.

    Phthalimide: A precursor to various pharmaceuticals.

    N-phenylacetamide: A simple amide with various applications.

Uniqueness

N-(1H-indol-6-yl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is unique due to its combined indole and isoindole structures, which may confer distinct biological activities and chemical reactivity compared to simpler analogs.

Properties

Molecular Formula

C18H15N3O2

Molecular Weight

305.3 g/mol

IUPAC Name

N-(1H-indol-6-yl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide

InChI

InChI=1S/C18H15N3O2/c22-17(20-12-6-5-11-7-8-19-15(11)9-12)10-16-13-3-1-2-4-14(13)18(23)21-16/h1-9,16,19H,10H2,(H,20,22)(H,21,23)

InChI Key

CCJMUBLWTYELQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(NC2=O)CC(=O)NC3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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